3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride
CAS No.: 2613386-03-9
Cat. No.: VC11540928
Molecular Formula: C8H14ClNO
Molecular Weight: 175.65 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2613386-03-9 |
|---|---|
| Molecular Formula | C8H14ClNO |
| Molecular Weight | 175.65 g/mol |
| IUPAC Name | 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO.ClH/c10-8-3-7(4-8,5-8)6-1-9-2-6;/h6,9-10H,1-5H2;1H |
| Standard InChI Key | TWFJBSATRFRVRV-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)C23CC(C2)(C3)O.Cl |
Introduction
3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride is a novel chemical compound characterized by its unique bicyclic structure that incorporates an azetidine moiety. This compound is classified as a hydrochloride salt, enhancing its solubility in aqueous environments, which is essential for various research and pharmaceutical applications. The molecular formula of this compound is C₈H₁₄ClNO, with a molecular weight of approximately 175.66 g/mol.
Structural Characteristics
The compound features a bicyclo[1.1.1]pentane core, which consists of a three-carbon ring system fused with two cyclopropane rings, contributing to its rigidity and three-dimensional structure. The presence of the azetidine ring, a four-membered nitrogen-containing structure, enhances its reactivity and potential for further functionalization.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄ClNO |
| Molecular Weight | 175.66 g/mol |
| Structure Type | Bicyclic compound |
| Functional Group | Hydrochloride |
Synthesis Methods
The synthesis of 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride can be approached through several methods:
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Carbene Insertion: One common method involves constructing the bicyclo[1.1.1]pentane core through carbene insertion into the central bond of bicyclo[1.1.0]butanes.
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Reagents Used: Typical reagents for transformations include potassium permanganate or chromium trioxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides or sulfonates for substitution reactions.
These synthetic routes are crucial for optimizing yield and purity levels while considering the availability of starting materials.
Biological Activity and Applications
Research indicates that 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride has shown potential biological activity, particularly in medicinal chemistry. Its unique structure allows it to act as a bioisostere, mimicking the biological properties of other compounds, which is beneficial in drug development.
Potential Applications:
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Drug Development: Its ability to interact with specific biological targets makes it a candidate for further studies in pharmacology.
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Catalysis: The compound's structural features may also lend themselves to applications in catalysis and materials science.
Interaction Studies
Preliminary studies suggest that 3-(azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol hydrochloride may interact with various receptors and enzymes, potentially leading to beneficial pharmacological effects similar to those observed with known drugs.
Interaction Characteristics:
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Binding Affinity: Research is ongoing to evaluate its binding affinity and functional effects on various biological targets.
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Inflammation Modulation: It may influence cellular responses related to inflammation and immune response modulation.
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